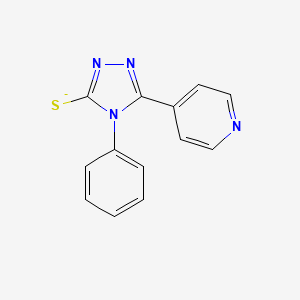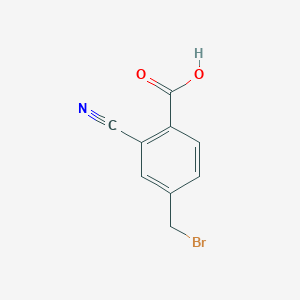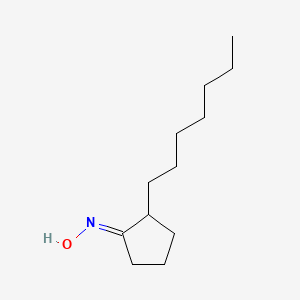
2-Heptylcyclopentan-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptylcyclopentan-1-one oxime is an organic compound with the molecular formula C12H23NO. It is a derivative of cyclopentanone, where the oxime group is attached to the cyclopentanone ring, and a heptyl group is attached to the second carbon of the cyclopentanone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylcyclopentan-1-one oxime typically involves the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the oxime. The general reaction can be represented as follows: [ \text{2-Heptylcyclopentanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of oximes, including this compound, can be achieved through the Beckmann rearrangement. This process involves the conversion of ketones to oximes using hydroxylamine, followed by the rearrangement of the oxime to an amide under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Heptylcyclopentan-1-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitriles
Reduction: Amines
Substitution: Various substituted oxime derivatives
Scientific Research Applications
2-Heptylcyclopentan-1-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Heptylcyclopentan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Cyclohexanone oxime: Used in the production of nylon.
Acetone oxime: Known for its use in organic synthesis.
Benzaldehyde oxime: Studied for its potential biological activities.
Uniqueness: 2-Heptylcyclopentan-1-one oxime is unique due to its specific structure, which combines the cyclopentanone ring with a heptyl group and an oxime functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(NE)-N-(2-heptylcyclopentylidene)hydroxylamine |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12+ |
InChI Key |
QKTMJYBDXVBHRN-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCC\1CCC/C1=N\O |
Canonical SMILES |
CCCCCCCC1CCCC1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


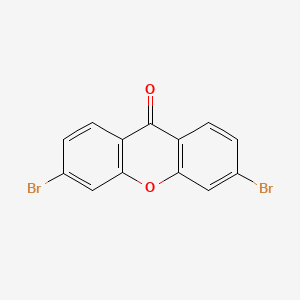
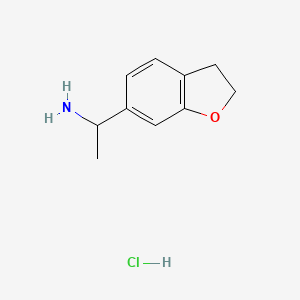
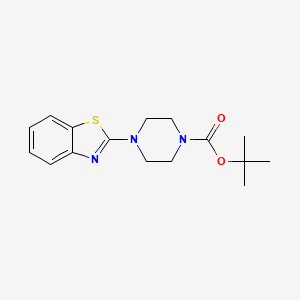
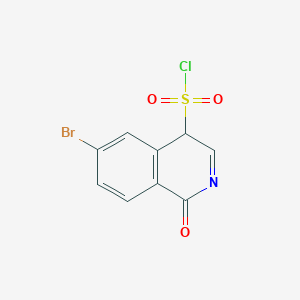
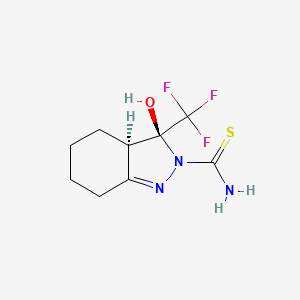
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)

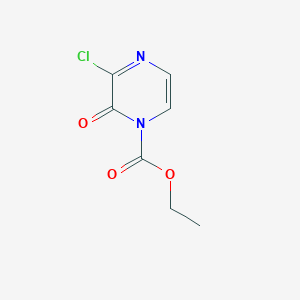

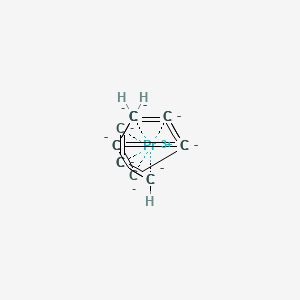
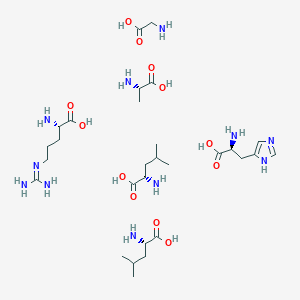
![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
